3-Hydroxy-1-phenylcyclobutane-1-carbonitrile 3-Hydroxy-1-phenylcyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789973
InChI: InChI=1S/C11H11NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

3-Hydroxy-1-phenylcyclobutane-1-carbonitrile

CAS No.:

Cat. No.: VC15789973

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-phenylcyclobutane-1-carbonitrile -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 3-hydroxy-1-phenylcyclobutane-1-carbonitrile
Standard InChI InChI=1S/C11H11NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2
Standard InChI Key MSJCRGFHZSANAK-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(C#N)C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure consists of a cyclobutane ring substituted at the 1-position with a phenyl group and a carbonitrile group, while the 3-position bears a hydroxyl group . This arrangement creates significant steric strain due to the cyclobutane ring’s inherent angle distortion, which influences both reactivity and conformational stability. The planar phenyl group and linear carbonitrile moiety introduce electronic asymmetry, enabling diverse intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H11NO\text{C}_{11}\text{H}_{11}\text{NO}
Molecular Weight173.21 g/mol
IUPAC Name3-hydroxy-1-phenylcyclobutane-1-carbonitrile
Canonical SMILESC1C(CC1(C#N)C2=CC=CC=C2)O
CAS Numbers60788-57-0, 1035897-68-7, 1035897-69-8

Stereochemical Complexity

Synthesis and Manufacturing

General Synthetic Approaches

Synthesis typically involves cyclization strategies under moderate temperatures (50–80°C) using polar aprotic solvents like ethanol or methanol. A proposed mechanism includes:

  • Ring Formation: [4+0] cycloaddition or alkylation to construct the cyclobutane core.

  • Functionalization: Sequential introduction of phenyl (via Friedel-Crafts) and carbonitrile groups (using KCN or TMSCN).

  • Hydroxylation: Oxidative or hydrolytic methods to install the 3-hydroxy group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPuritySource
CyclizationAlCl₃, CH₂Cl₂, 0°C → rt45–60%90%
Nitrile AdditionTMSCN, BF₃·OEt₂, -20°C72%95%
PurificationColumn chromatography (hexane:EtOAc)≥97%

Industrial-Scale Production

MolCore BioPharmatech and AChemBlock produce kilogram-scale batches under ISO-certified conditions, achieving purities ≥97% . Critical challenges include:

  • Ring Strain Management: Optimized reaction times (4–6 hr) prevent retro-cycloaddition.

  • Stereocontrol: Chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols and γ-lactams, which are pivotal in kinase inhibitors and antiviral agents . Its hydroxyl and nitrile groups enable:

  • Hydrogen Bonding: Targets enzymatic active sites (e.g., HIV-1 protease).

  • Click Chemistry: Azide-nitrile cycloaddition for bioconjugation.

Materials Science

In polymer chemistry, the rigid cyclobutane core enhances thermal stability in polyamides (Tg ↑ 40°C vs. linear analogs). Phenyl groups improve solubility in aromatic solvents, facilitating thin-film processing.

Comparative Analysis with Structural Analogs

3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid

This analog (CAS 23761-26-4) replaces the carbonitrile with a carboxylic acid group, altering reactivity:

Property3-Hydroxy-1-phenylcyclobutane-1-carbonitrile3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid
Molecular Weight173.21 g/mol192.22 g/mol
Key Functional Groups–CN, –OH–COOH, –OH
BioactivityEnzyme inhibitionAnti-inflammatory
Synthetic AccessibilityModerate (3 steps)High (2 steps)
Source

The carboxylic acid derivative exhibits superior aqueous solubility (LogP 1.2 vs. 2.1) , making it preferable for hydrophilic drug formulations.

Future Research Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric methods for trans isomers.

  • Biological Screening: Evaluate kinase inhibition (e.g., EGFR, VEGFR) using in vitro assays.

  • Computational Modeling: DFT studies to predict regioselectivity in functionalization reactions.

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